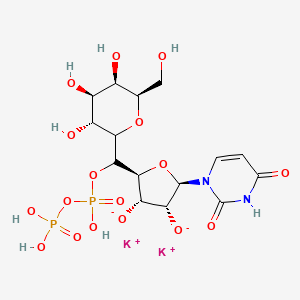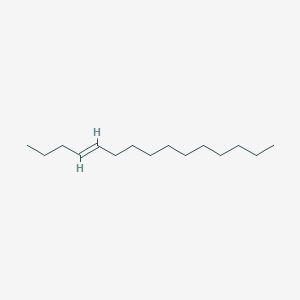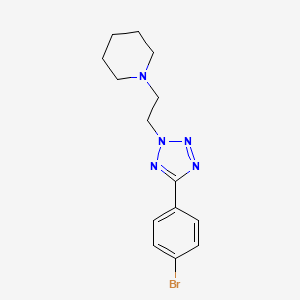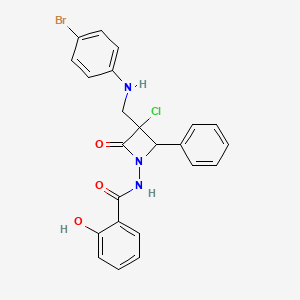
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-phenyl-1-azetidinyl)-2-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-phenyl-1-azetidinyl)-2-hydroxy- is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their diverse biological activities and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the direct condensation of carboxylic acids and amines. For this specific compound, the synthesis can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. This method is advantageous due to its high efficiency, low reaction times, and eco-friendly nature .
Industrial Production Methods
Industrial production of benzamide derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. The reaction conditions are optimized to ensure high efficiency and minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-phenyl-1-azetidinyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and chlorine sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Benzamide derivatives, including this compound, have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer and diabetes.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of benzamide, N-(3-(((4-bromophenyl)amino)methyl)-3-chloro-2-oxo-4-phenyl-1-azetidinyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-fluorophenyl)-3-bromo-benzamide
- N-benzimidazol-2yl benzamide analogues
- N-(2-chloro-4-nitrophenyl) sulphonamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the 4-bromophenyl and 3-chloro-2-oxo-4-phenyl-1-azetidinyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
87443-96-7 |
|---|---|
Molekularformel |
C23H19BrClN3O3 |
Molekulargewicht |
500.8 g/mol |
IUPAC-Name |
N-[3-[(4-bromoanilino)methyl]-3-chloro-2-oxo-4-phenylazetidin-1-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C23H19BrClN3O3/c24-16-10-12-17(13-11-16)26-14-23(25)20(15-6-2-1-3-7-15)28(22(23)31)27-21(30)18-8-4-5-9-19(18)29/h1-13,20,26,29H,14H2,(H,27,30) |
InChI-Schlüssel |
JJXVFSHJGDLZHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2NC(=O)C3=CC=CC=C3O)(CNC4=CC=C(C=C4)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



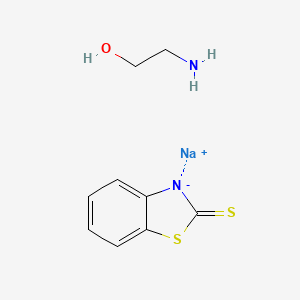
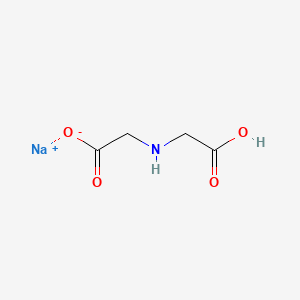
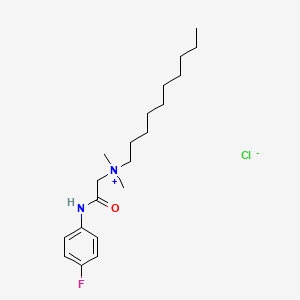
![(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one](/img/structure/B12699583.png)
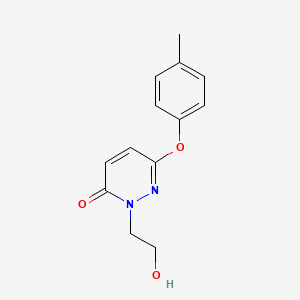
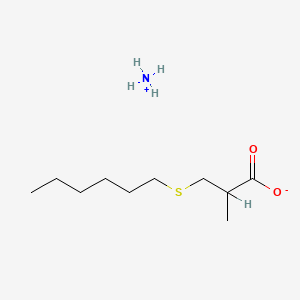
![4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride](/img/structure/B12699589.png)
![(2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride](/img/structure/B12699595.png)
